molecular formula C13H10BrNO2 B8303933 3-Bromo-5-(phenylamino)benzoic acid

3-Bromo-5-(phenylamino)benzoic acid

Cat. No.: B8303933
M. Wt: 292.13 g/mol
InChI Key: LAKUABIFOMRHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(phenylamino)benzoic acid is a useful research compound. Its molecular formula is C13H10BrNO2 and its molecular weight is 292.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10BrNO2

Molecular Weight

292.13 g/mol

IUPAC Name

3-anilino-5-bromobenzoic acid

InChI

InChI=1S/C13H10BrNO2/c14-10-6-9(13(16)17)7-12(8-10)15-11-4-2-1-3-5-11/h1-8,15H,(H,16,17)

InChI Key

LAKUABIFOMRHHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of palladium(II) acetate (1.1 mg, 0.005 mmol) and xantphos (8.9 mg, 0.015 mmol) in toluene (8 ml) was stirred at room temperature for 5 min in a sealable tube purged with nitrogen, methyl 3-bromo-5-iodobenzoate (340 mg, 1.0 mmol) and aniline (111.8 mg, 1.2 mmol) were added and let stir for 5 more min, Sodium tert-butoxide (134.6 mg, 1.4 mmol) was then added and the mixture was stirred at room temperature for 5 min before heated up to 80° C. for 3 h. The reaction mixture was cooled down to RT and ether (containing 1% triethylamine) was added, passed through a celite column, dried over sodium sulfate and concentrated under vacuum to give the crude product which was used directly in the next reaction without further purification: HPLC retention time: 2.123 min (method A). MS (ESI) (M+H)+ 292.07.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
111.8 mg
Type
reactant
Reaction Step One
Quantity
134.6 mg
Type
reactant
Reaction Step Two
Quantity
8.9 mg
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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